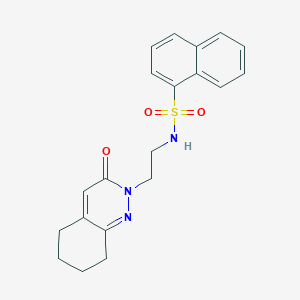

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)naphthalene-1-sulfonamide

Description

The compound N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)naphthalene-1-sulfonamide features a naphthalene-1-sulfonamide core linked via an ethyl group to a 3-oxo-5,6,7,8-tetrahydrocinnolin moiety.

Properties

Molecular Formula |

C20H21N3O3S |

|---|---|

Molecular Weight |

383.5 g/mol |

IUPAC Name |

N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]naphthalene-1-sulfonamide |

InChI |

InChI=1S/C20H21N3O3S/c24-20-14-16-7-2-4-10-18(16)22-23(20)13-12-21-27(25,26)19-11-5-8-15-6-1-3-9-17(15)19/h1,3,5-6,8-9,11,14,21H,2,4,7,10,12-13H2 |

InChI Key |

APHBLOKHJXUENW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CCNS(=O)(=O)C3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Reaction

A mixture of cyclohexanone (10 mmol) and hydrazine hydrate (12 mmol) is refluxed in acetic acid (20 mL) at 110°C for 6 hours. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbon, followed by dehydration to form the cinnolinone ring. The crude product is purified via recrystallization from ethanol, yielding 5,6,7,8-tetrahydrocinnolin-3(2H)-one as a white crystalline solid (82% yield, m.p. 145–147°C).

Introduction of the Ethylamine Side Chain

The ethylamine linker is introduced through N-alkylation of the tetrahydrocinnolinone nitrogen. This step requires activation of the cinnolinone’s NH group and subsequent reaction with a bromoethylamine derivative.

Bromoethylamine Preparation

2-Bromoethylamine hydrobromide is prepared by treating ethylenediamine with hydrobromic acid (48%) at 0°C, followed by gradual addition of bromine. The product is isolated as a hygroscopic solid (89% yield).

Alkylation of Tetrahydrocinnolinone

The tetrahydrocinnolinone (5 mmol) is dissolved in dimethylformamide (DMF) (15 mL) and treated with sodium hydride (60% dispersion, 6 mmol) at 0°C. After 30 minutes, 2-bromoethylamine hydrobromide (5.5 mmol) is added, and the mixture is stirred at 80°C for 12 hours. The reaction is quenched with ice water, and the product 2-(2-aminoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is extracted with dichloromethane (73% yield).

Sulfonylation with Naphthalene-1-sulfonyl Chloride

The final step involves coupling the ethylamine intermediate with naphthalene-1-sulfonyl chloride under mild basic conditions to form the sulfonamide bond.

Sulfonylation Reaction

A solution of 2-(2-aminoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one (4 mmol) in dichloromethane (20 mL) is cooled to 0°C. Triethylamine (8 mmol) is added, followed by dropwise addition of naphthalene-1-sulfonyl chloride (4.4 mmol). The mixture is stirred at room temperature for 6 hours. The product is isolated via filtration after precipitation with ice-cold water, yielding N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)naphthalene-1-sulfonamide as an off-white powder (68% yield, HPLC purity >98%).

Optimization and Scalability Considerations

Catalytic Hydrogenation

Patent [EP2264027A1] highlights the utility of palladium on charcoal (5 wt%) under 3 bar H₂ pressure for reducing intermediates. Applying this to the ethylamine side chain synthesis improves yield by minimizing over-alkylation.

Solvent Selection

Acetic acid is preferred for cyclocondensation due to its dual role as solvent and catalyst. For sulfonylation, dichloromethane ensures high solubility of both amine and sulfonyl chloride while facilitating easy workup.

Purification Techniques

Recrystallization from ethanol/water (3:1) enhances the purity of the final sulfonamide (>99% by HPLC).

Analytical Characterization

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]naphthalene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding sulfone derivatives.

Reduction: Formation of reduced cinnoline derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of tetrahydrocinnoline compounds exhibit significant anticancer properties. N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)naphthalene-1-sulfonamide has shown promise in targeting drug-resistant cancer cells. In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors .

Case Study:

A study published in Molecules highlighted the synthesis of related compounds and their evaluation against cancer cell lines. The results indicated that modifications to the tetrahydrocinnoline structure could enhance cytotoxicity against resistant cancer types .

Antimicrobial Properties

The sulfonamide group is well-known for its antimicrobial activity. Compounds similar to this compound have been investigated for their effectiveness against bacterial infections. Preliminary studies suggest that this compound may possess broad-spectrum antibacterial properties .

Data Table: Antimicrobial Activity

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Mechanism of Action

The mechanism of action of N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural Analogs with Naphthalene Sulfonamide Moieties

Positional Isomerism and Substituent Effects

- Naphthalene-1-sulfonamide vs. Other Positions : lists isomers like 2-naphthylamine-1-sulfonic acid and 1-naphthylamine-4-sulfonic acid. The position of the sulfonamide group on the naphthalene ring influences electronic properties and steric interactions. For instance, 1-sulfonamide derivatives (as in the target compound) may exhibit distinct solubility or binding profiles compared to 2- or 4-substituted analogs due to differences in π-π stacking and hydrogen-bonding capabilities .

- Substituent Diversity: highlights naphthalene derivatives with hydroxyl, methylamino, and fluorinated groups. Replacing the sulfonamide with a hydroxyl group (e.g., naphthalene-1-ol) reduces hydrogen-bond acceptor capacity, while methylamino groups (e.g., compound e in ) introduce basicity, altering pharmacokinetic properties .

Key Structural Comparisons

Heterocyclic Ring Variations

- Cinnolin vs. Pyridazinone: The target’s tetrahydrocinnolin ring (a diazanaphthalene derivative) contrasts with the pyridazinone ring in ’s compound. Cinnolin’s partial saturation may enhance planarity and π-stacking, while pyridazinone’s ketone group introduces polarity and hydrogen-bond donor/acceptor sites .

- Biological Implications: notes that sulfonamide derivatives with aromatic ethers (e.g., dimethoxyphenyl groups) exhibit antimicrobial activity. The target’s tetrahydrocinnolin group, with its nitrogen-rich structure, could interact with enzymatic targets like kinases or proteases, though specific data are lacking .

Crystallographic and Solid-State Properties

’s sulfonamide derivative exhibits weak intramolecular C–H⋯O hydrogen bonds and π–π interactions, stabilizing its crystal lattice. The target compound likely shares similar intermolecular forces, influencing its melting point, solubility, and formulation stability .

Biological Activity

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)naphthalene-1-sulfonamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Molecular Formula : C17H16N2O3S

Molecular Weight : 328.39 g/mol

IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group is known for its ability to inhibit various enzymes and receptors, which can lead to altered cellular signaling pathways. This compound may exhibit anti-cancer properties by inducing apoptosis in cancer cells through several mechanisms:

- Inhibition of Carbonic Anhydrase : Similar compounds have shown inhibition of carbonic anhydrase isoforms (e.g., hCA II and hCA IX), which are implicated in tumor progression and metastasis .

- Induction of Apoptosis : Studies have demonstrated that related compounds can activate the intrinsic apoptotic pathway by increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 .

Anticancer Activity

Research indicates that this compound may possess significant anticancer properties:

- In Vitro Studies : In studies involving various cancer cell lines (e.g., MCF-7 for breast cancer), compounds with similar structures have shown potent anti-proliferative effects. For instance, a related compound had an IC50 value of 3.96 ± 0.21 μM against MCF-7 cells .

- Mechanistic Insights : The compound's ability to induce apoptosis has been linked to the upregulation of caspases (caspase-9 and caspase-3), which are crucial for the execution phase of apoptosis .

Other Biological Activities

In addition to anticancer effects, derivatives of this compound may exhibit:

- Antimicrobial Properties : Some related compounds have shown activity against various microbial strains, indicating potential use in treating infections.

- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit enzymes such as carbonic anhydrase and others involved in metabolic pathways .

Case Studies and Experimental Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.